molecular formula C20H19BrN4O2 B213761 N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

Katalognummer B213761
Molekulargewicht: 427.3 g/mol
InChI-Schlüssel: RZGZEMDYAJOAHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. BAY 43-9006 was first synthesized in 2001 by scientists at Bayer AG and has since been the subject of numerous scientific studies.

Wirkmechanismus

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 works by inhibiting the activity of several protein kinases that are involved in tumor growth and angiogenesis. Specifically, it inhibits the activity of RAF kinase, which is a key component of the MAPK/ERK signaling pathway that is often dysregulated in cancer cells. By inhibiting RAF kinase, this compound 43-9006 can prevent the activation of downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor growth and angiogenesis in several different types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. This compound 43-9006 has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and psoriasis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 in lab experiments is that it has been extensively studied and is well-characterized, which makes it easier to design experiments and interpret results. However, one limitation is that this compound 43-9006 can have off-target effects on other protein kinases, which can complicate data interpretation.

Zukünftige Richtungen

There are several potential future directions for research on N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of interest is the identification of biomarkers that could be used to predict response to this compound 43-9006 treatment in different types of cancer. Additionally, there is ongoing research into the use of this compound 43-9006 in combination with other cancer therapies, such as immunotherapy and chemotherapy.

Synthesemethoden

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 involves the reaction of 4-(4-bromo-1H-pyrazol-1-yl)benzylamine with N-(4-acetylamino-3-methylphenyl)acetamide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 has been extensively studied for its potential use as a cancer treatment. It has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and angiogenesis, including RAF kinase, VEGFR, and PDGFR. This compound 43-9006 has also been studied for its potential use in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.

Eigenschaften

Molekularformel

C20H19BrN4O2

Molekulargewicht

427.3 g/mol

IUPAC-Name

N-[4-[acetyl(methyl)amino]phenyl]-4-[(4-bromopyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C20H19BrN4O2/c1-14(26)24(2)19-9-7-18(8-10-19)23-20(27)16-5-3-15(4-6-16)12-25-13-17(21)11-22-25/h3-11,13H,12H2,1-2H3,(H,23,27)

InChI-Schlüssel

RZGZEMDYAJOAHD-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Kanonische SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.